4,5-Dimethyl-2-oxazolidinone
Description
Structure
3D Structure
Properties
CAS No. |
58628-98-1 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-4(2)8-5(7)6-3/h3-4H,1-2H3,(H,6,7) |
InChI Key |
DXRZFYKVFKAPCE-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)N1)C |
Canonical SMILES |
CC1C(OC(=O)N1)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dimethyl 2 Oxazolidinone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical method that probes the magnetic properties of atomic nuclei. For 4,5-dimethyl-2-oxazolidinone, various NMR techniques are employed to confirm its structure, elucidate its stereochemistry, and understand its interactions and reaction mechanisms.
¹H and ¹³C NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, provide a complete picture of the molecule's carbon-hydrogen framework.
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the methine protons on the oxazolidinone ring. The coupling between the two methine protons (H-4 and H-5) is particularly informative for determining the relative stereochemistry (cis or trans) of the methyl groups.
The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon (C-2), the two methine carbons (C-4 and C-5), and the two methyl carbons. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| NH | 5.0 - 7.0 | Broad Singlet |
| H-4 | 3.8 - 4.2 | Multiplet |
| H-5 | 4.5 - 4.9 | Multiplet |
| 4-CH₃ | 1.1 - 1.4 | Doublet |
| 5-CH₃ | 1.2 - 1.5 | Doublet |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C=O (C-2) | 158 - 162 |
| C-4 | 50 - 55 |
| C-5 | 78 - 83 |
| 4-CH₃ | 15 - 20 |
| 5-CH₃ | 18 - 23 |
Solid-State NMR (SS-NMR) Studies
Solid-State NMR (SS-NMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in the solid phase. This method can provide information on crystalline polymorphs, amorphous content, and intermolecular interactions that are not observable in solution-state NMR. For a compound like this compound, SS-NMR could be used to characterize its solid form, which is crucial for understanding its physical properties such as stability and solubility. While specific SS-NMR studies on this compound are not prominently documented, the technique is widely applied in the pharmaceutical industry to study related oxazolidinone-class antibiotics. These studies often focus on identifying the physical form of the drug substance in formulated products.
Application of Chiral Solvating Agents in NMR
The enantiomers of a chiral compound are indistinguishable in a standard NMR spectrum. However, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate signals for the enantiomers. This allows for the determination of enantiomeric purity. For this compound, which has two chiral centers, this technique would be highly effective in resolving the signals of its different enantiomers. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, and the differing magnetic environments in these complexes result in chemical shift non-equivalence. Common CSAs include derivatives of amino acids, alcohols, and other chiral molecules.
NMR for Stereoisomer Differentiation and Quantification
NMR spectroscopy is a primary tool for distinguishing between the diastereomers of this compound, namely the cis and trans isomers. The spatial arrangement of the methyl groups in these isomers leads to distinct differences in their NMR spectra.
A key parameter for differentiation is the coupling constant (J-coupling) between the protons at C-4 and C-5. In the cis isomer, the dihedral angle between these protons typically results in a larger coupling constant compared to the trans isomer. Additionally, the Nuclear Overhauser Effect (NOE) can be used to confirm the stereochemistry. In the cis isomer, an NOE would be observed between the protons of the two methyl groups, while this would be absent in the trans isomer.
Once the signals for each stereoisomer are identified, the relative quantities of each can be determined by integrating the respective signals in the ¹H NMR spectrum.
NMR Titration for Mechanistic Insights
NMR titration is an experimental technique used to study intermolecular interactions and determine binding constants. nih.gov In the context of this compound, this method could be employed to investigate its interactions with other molecules, such as biological macromolecules or reaction intermediates. nih.gov By monitoring the changes in chemical shifts of the protons of this compound upon the addition of a binding partner, one can gain insights into the binding site and the strength of the interaction. nih.gov This approach has been successfully used to study the binding of oxazolidinone antibiotics to bacterial ribosomes, providing valuable information about their mechanism of action. nih.govnih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would provide valuable structural information.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion |
| 115 | [M]⁺ |
| 100 | [M - CH₃]⁺ |
| 72 | [M - C₂H₃O]⁺ |
| 57 | [C₃H₅O]⁺ |
| 43 | [C₂H₃O]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique fundamental for confirming the molecular mass of polar compounds like this compound. In positive ion mode, the molecule readily forms a protonated species, [M+H]⁺, which allows for an accurate determination of its molecular weight. researchgate.netimist.ma
With a molecular formula of C₅H₉NO₂ and a molecular weight of approximately 115.13 g/mol , the expected protonated molecule is observed at a mass-to-charge ratio (m/z) of approximately 116.14. Depending on the solvent system and analytical conditions, the formation of other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. ESI-MS provides the initial, crucial confirmation of the compound's molecular identity before further structural elucidation. nih.gov
Table 1: Key Ions Observed in ESI-MS of this compound
| Ion Species | Formula | Expected m/z | Ionization Mode |
|---|---|---|---|
| Protonated Molecule | [C₅H₉NO₂ + H]⁺ | ~116.14 | Positive |
| Sodium Adduct | [C₅H₉NO₂ + Na]⁺ | ~138.12 | Positive |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Studies
Tandem mass spectrometry (MS/MS) is employed to probe the structural features of this compound by analyzing the fragmentation patterns of a selected precursor ion, typically the protonated molecule [M+H]⁺. researchgate.netnih.gov These fragmentation pathways provide a roadmap of the molecule's structure, revealing the connectivity of its atoms and the relative stability of its substructures.
Studies on related oxazolidinone derivatives show that the fragmentation of the heterocyclic ring is a key diagnostic feature. researchgate.net Common fragmentation routes involve the cleavage of the oxazolidinone ring, which can lead to the loss of small neutral molecules such as carbon dioxide (CO₂) or the elimination of fragments related to the substituent groups. researchgate.netresearchgate.net The specific fragments generated are characteristic of the core oxazolidinone structure and the position of the dimethyl substituents.
Collision-Induced Dissociation (CID-MS/MS) Analysis
Collision-Induced Dissociation (CID) is the most common technique used to induce fragmentation in tandem mass spectrometry. wikipedia.orgnih.gov In CID analysis, the selected precursor ion (e.g., [M+H]⁺) is accelerated and collided with an inert gas, such as argon or nitrogen. wikipedia.org This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment at its weakest bonds. wikipedia.orgrsc.org
Low-energy CID is particularly useful for systematically mapping the breakdown pathways of oxazolidinone compounds. researchgate.netimist.ma By carefully controlling the collision energy, analysts can generate a reproducible fragmentation spectrum. Research on isomeric oxazolidinone derivatives has shown that even slight variations in structure can lead to different product ions or different relative abundances, allowing CID-MS/MS to be a sensitive method for differentiating isomers. researchgate.net
Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV). wikipedia.orglibretexts.org This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. libretexts.orgazom.com While this can sometimes prevent the observation of the molecular ion for less stable compounds, it generates a detailed fragmentation pattern that serves as a molecular fingerprint, which is highly valuable for structural determination and library matching. wikipedia.orgazom.com
For an isomer, 4,4-Dimethyl-2-oxazolidinone, the EI mass spectrum shows a distinct pattern. nist.gov The molecular ion (M⁺˙) is observed, confirming the molecular weight. A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. nih.gov Other characteristic fragments arise from the cleavage of the oxazolidinone ring.
Table 2: Representative EI-MS Fragmentation of Dimethyl-2-oxazolidinone Isomers
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 115 | [C₅H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 100 | [M - CH₃]⁺ | Loss of a methyl group |
| 56 | [C₃H₆N]⁺ | Fragment from ring cleavage |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. libretexts.orgyoutube.com The IR spectrum of this compound provides clear evidence for its key structural features.
The most prominent absorption is the carbonyl (C=O) stretch of the cyclic carbamate (B1207046), which typically appears as a strong, sharp peak. The N-H stretching vibration of the secondary amine within the ring is also a key diagnostic band. Additionally, C-H stretching from the methyl and ring methine groups, and the C-O stretching vibration, are readily identifiable. pressbooks.publibretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | 3200 - 3400 | Medium, Sharp |
| C-H (Alkane) | Stretch | 2850 - 2960 | Medium to Strong |
| C=O (Carbonyl) | Stretch | ~1740 - 1760 | Strong, Sharp |
| C-O | Stretch | 1000 - 1300 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light from a laser source. azom.commdpi.com It provides a detailed "fingerprint" of a molecule's vibrational modes. A significant advantage of Raman spectroscopy is its low interference from water, making it highly suitable for analyzing samples in aqueous solutions. mdpi.com
Raman spectroscopy has been successfully applied to the qualification and quantification of the parent compound, 2-oxazolidinone (B127357), in industrial process monitoring, such as in CO₂ capture systems where it is a degradation product. researchgate.net This demonstrates the utility of the technique for quantitative analysis of this class of compounds. The specificity of the Raman spectrum allows for the identification and monitoring of subtle structural features, including polymorphism and crystallinity, which can be critical in pharmaceutical applications. azom.comamericanpharmaceuticalreview.com
Vibrational Circular Dichroism (VCD) for Absolute Configuration
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. The method is particularly valuable in pharmaceutical research and development, where enantiomers of a drug can have significantly different biological effects. VCD measures the differential absorption of left and right circularly polarized infrared light during a molecule's vibrational transitions. This phenomenon is unique to chiral molecules; while enantiomers have identical infrared (IR) absorption spectra, their VCD spectra are mirror images, displaying equal intensity but opposite signs.
The determination of a molecule's absolute stereochemistry is achieved by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations. A VCD spectrum is calculated for one enantiomer of a known configuration. If the major bands of the experimental spectrum match the calculated spectrum in both sign and relative magnitude, the absolute configuration of the sample is confirmed to be that of the enantiomer used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.
VCD spectroscopy is extremely sensitive to the detailed molecular conformation. This sensitivity makes it crucial to account for factors like solvent interactions, which can significantly alter a molecule's conformational landscape and, consequently, its VCD spectrum. For instance, solvents like dimethyl sulfoxide (B87167) (DMSO) can form hydrogen bonds with solutes, leading to different spectra compared to those recorded in less interactive solvents like chloroform. Accurate theoretical models must incorporate these explicit solvent-solute interactions to achieve a reliable correlation between experimental and calculated spectra. Unlike electronic circular dichroism, VCD does not require the presence of a chromophore, making it applicable to a wide range of chiral molecules.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Molecular Structure and Conformation
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. The detailed structural parameters obtained from SCXRD are invaluable for validating molecular geometries predicted by computational methods.
Below is a table of crystallographic data for the related compound, 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, illustrating the type of detailed information obtained from a single-crystal X-ray diffraction study.
Electronic Spectroscopy
UV-Visible Spectroscopy for Kinetic Studies
UV-Visible spectroscopy is a versatile analytical technique widely used for the quantitative analysis of various compounds and for elucidating reaction kinetics. The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions.
For kinetic studies, UV-Vis spectroscopy is employed to monitor the progress of a reaction over time by measuring the change in absorbance of a reactant or product at a specific wavelength (λmax). The rate of a reaction can be determined by observing the temporal change in the concentration of a species that absorbs in the UV-Vis range. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making it possible to follow concentration changes spectrophotometrically.
A typical kinetic experiment involves recording the UV-Vis spectrum at various time intervals after initiating the reaction. The data can then be used to determine the reaction order and the rate constant. For example, a study on the formation of molybdate (B1676688) complexes used this method to show that the reactions proceeded via zero-order kinetics, with rate constants calculated from the linear plot of absorbance versus time. This approach is applicable to any reaction involving this compound, provided that either a reactant or a product has a distinct chromophore that allows for spectroscopic monitoring.
Circular Dichroism (CD) for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful tool for studying the structure of chiral molecules and determining their absolute configuration. The technique is based on the differential absorption of left and right circularly polarized light by a stereoisomeric molecule. An observed CD spectrum provides information about the three-dimensional arrangement of atoms in the molecule.
The process of determining the absolute configuration using CD spectroscopy involves several steps. First, the CD spectrum of the sample is recorded. The spectrum is then analyzed to identify major absorption bands and their intensities. This experimental spectrum is compared with the CD spectra of structurally similar compounds with known absolute configurations. If the sample's spectrum is similar to that of a known R configuration, it is likely that the sample also possesses the R configuration.
This comparative method is a fundamental application of CD spectroscopy in stereochemical analysis. Theoretical calculations can also be employed to predict the CD spectrum for a given enantiomer, which is then compared to the experimental data to assign the absolute configuration, similar to the methodology used in VCD.
Stereochemical Aspects and Chiral Technologies in Oxazolidinone Research
Enantiomer and Diastereomer Characterization
The compound 4,5-dimethyl-2-oxazolidinone possesses two stereogenic centers at the C4 and C5 positions, leading to the possibility of four stereoisomers: (4R,5S), (4S,5R), (4R,5R), and (4S,5S). The relationship between these isomers can be described as enantiomeric (non-superimposable mirror images, e.g., (4R,5S) and (4S,5R)) or diastereomeric (stereoisomers that are not mirror images, e.g., (4R,5S) and (4R,5R)).
Characterization and confirmation of the absolute and relative stereochemistry of these isomers are typically achieved through a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the relative stereochemistry (cis or trans) of the substituents. The coupling constants between the protons at C4 and C5 can provide information about their dihedral angle, which differs between cis and trans isomers.
X-ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry of a crystalline compound. It provides a three-dimensional structure of the molecule, unequivocally establishing the configuration at each chiral center.
Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. Measurement of the specific rotation ([α]D) is a key method for characterizing an enantiomer and determining its enantiomeric purity. For example, the related (4R,5S)-2 compound, an oxazolidinone ligand, exhibits a specific rotation of [α]D²² +42.4 (c 1.02, CHCl₃), while its (4S,5R) enantiomer has a value of [α]D²² -41.7 (c 1.05, CHCl₃) nih.gov.
Chiral Separation Methodologies
Given the importance of obtaining enantiomerically pure oxazolidinones, significant research has been dedicated to developing robust methods for their chiral separation. These methods are essential for both analytical determination of enantiomeric purity and for preparative isolation of single enantiomers.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant technique for the enantioseparation of oxazolidinone analogues. nih.gov Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high efficiency.
A comprehensive study evaluated the enantioseparation of four oxazolidinone derivatives on seven different polysaccharide-type CSPs, including both amylose- and cellulose-based columns, under polar organic mode conditions. nih.govsemmelweis.hu The research found that amylose-based columns, especially when used with acetonitrile (ACN) as the mobile phase, generally provided the highest enantioselectivities and resolutions. nih.govsemmelweis.hu For instance, resolutions (Rs) as high as 4.5 were achieved for (R/S)-4-Phenyl-2-oxazolidinone on a Lux Amylose-1 column with ACN. semmelweis.hu The choice of the chiral selector's backbone (amylose vs. cellulose), its specific substituents, and the immobilization technology (coated vs. immobilized) all play crucial roles in the chiral recognition mechanism. nih.govresearchgate.net The interaction between the analyte and the CSP is believed to involve a combination of hydrogen bonding, π-π interactions, and steric hindrance to form transient diastereomeric complexes. wikipedia.orgeijppr.com
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) |
|---|---|---|---|
| (4R,5S)/(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Lux Amylose-2 | ACN | 2.6 |
| (R/S)-4-Phenyl-2-oxazolidinone | Lux Amylose-1 | ACN | 4.5 |
| (R/S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | Lux Amylose-1 | ACN | 4.4 |
| (R/S)-4-Benzyl-2-oxazolidinone | Lux Amylose-2 | ACN | 4.3 |
Capillary electrophoresis (CE) offers a powerful alternative to HPLC for chiral separations, characterized by high efficiency, low sample consumption, and rapid method development. nih.gov In CE, chiral selectors are added to the background electrolyte to facilitate enantiomeric recognition. For neutral compounds like many oxazolidinone derivatives, anionic cyclodextrins (CDs) are widely used as chiral selectors. researchgate.netnih.gov
Research on the separation of oxazolidinone enantiomers has explored a variety of anionic CD derivatives. A comparative study of nine different anionic CDs found that the single isomeric heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) was the most effective selector, providing the highest enantioresolution values for five out of six tested oxazolidinone and thio-analogue enantiomeric pairs. researchgate.netnih.gov The mechanism of separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. wikipedia.org Factors such as the cavity size of the CD (α, β, or γ), the nature and position of the anionic substituents, and the degree of substitution significantly influence the separation performance and can even lead to a reversal of the enantiomer migration order (EMO). nih.govnih.gov
| Chiral Selector | General Performance | Key Findings |
|---|---|---|
| Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | Excellent | Provided the highest enantioresolution for most tested oxazolidinone analogues. |
| Sulfated-β-CD (S-β-CD) | Good | Effective, but performance can be influenced by being a multi-component mixture. |
| Carboxyalkylated CDs (CM-α-CD, CM-β-CD, CM-γ-CD) | Poor to Moderate | Generally displayed low enantiodiscrimination capabilities for the studied compounds. nih.gov |
| Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD (HDMS-β-CD) | Moderate to Good | Effective for some analogues; comparison with HS-β-CD revealed cases of EMO reversal. nih.gov |
While analytical techniques like HPLC and CE are used to determine purity, preparative chromatography is required to isolate multigram or kilogram quantities of a single enantiomer for further use in synthesis or biological testing. semanticscholar.orgmdpi.com The principles of analytical chiral HPLC can be scaled up to a preparative scale. This typically involves using columns with larger internal diameters (e.g., 2 cm to >10 cm) and particle sizes (e.g., 5 µm or larger) to accommodate higher sample loads. chiraltech.com
The goal in scaling up is to maximize throughput while maintaining adequate resolution. Methods developed on analytical columns (e.g., 4.6 mm i.d.) are transferred to larger columns, with flow rates and injection volumes scaled proportionally. chiraltech.com Supercritical fluid chromatography (SFC) is another powerful technique for preparative chiral separations, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC. semanticscholar.orgmdpi.com For oxazolidinone derivatives, an analytical method developed on a polysaccharide CSP could be scaled to a preparative process to produce kilogram quantities of the desired enantiomer.
An alternative to separating enantiomers directly is to convert the racemic mixture into a pair of diastereomers, which have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods like crystallization or achiral chromatography. mdpi.com This is a classic resolution strategy.
In the synthesis of chiral 4,5-disubstituted oxazolidinones, diastereoselective reactions are often employed. For instance, an N-acylimine intermediate can react with an organocuprate to produce 4-alkyl-substituted 2-oxazolidinones with high trans diastereoselectivity (75-98%). researchgate.net The resulting mixture of trans and cis diastereomers can then be separated by standard column chromatography on silica gel. Similarly, diastereomeric salts can be formed by reacting a racemic amine precursor with a chiral resolving agent like tartaric acid. gavinpublishers.com The resulting salts, being diastereomers, can often be separated by fractional crystallization due to their differing solubilities. gavinpublishers.com After separation, the desired enantiomer is recovered by removing the chiral auxiliary or resolving agent.
Gas chromatography (GC) is another valuable technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. scilit.com Chiral separation by GC requires a chiral stationary phase, which is typically a chiral selector coated or bonded onto the inner wall of a capillary column.
While direct GC separation of this compound may be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to create more volatile and stable analogues suitable for GC analysis. Common chiral stationary phases for GC include cyclodextrin derivatives and polysiloxanes modified with chiral selectors. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. scilit.com This method is highly sensitive and can be used for the accurate determination of enantiomeric excess in small samples.
Absolute Configuration Determination Techniques
The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. For chiral oxazolidinones like this compound, several sophisticated techniques are employed to elucidate the three-dimensional arrangement of their atoms.
Chemical correlation is a classical and reliable method for determining the absolute configuration of a chiral molecule. This technique involves chemically transforming the target molecule, without affecting its stereocenters, into a compound whose absolute configuration is already known. Alternatively, a compound of known stereochemistry can be converted into the target molecule. A successful correlation provides definitive proof of the target's absolute configuration mdpi.com.
Another correlation method involves comparing physical properties against a known standard. For instance, in chiral chromatography, the elution order of enantiomers can be indicative of their configuration when compared to a reference compound with a similar structure and a known absolute configuration nih.gov. This comparative approach, while not absolute, provides strong circumstantial evidence for the stereochemical assignment.
Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution, negating the often-difficult requirement of producing high-quality crystals for X-ray analysis researchgate.net. VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition researchgate.netnih.gov. A VCD signal is only observed if an excess of one enantiomer of a chiral species is present researchgate.net.
The modern application of VCD is almost always coupled with computational methods, particularly Density Functional Theory (DFT) ru.nl. The process involves:
DFT Calculation: The theoretical VCD spectrum for one enantiomer of the target molecule (e.g., (4R,5R)-4,5-Dimethyl-2-oxazolidinone) is calculated using DFT methods.
Experimental Measurement: The actual VCD spectrum of the synthesized sample is recorded experimentally.
Comparison: The experimental spectrum is compared to the calculated spectrum. A direct correspondence (a mirror-image relationship indicates the opposite enantiomer) between the signs and relative intensities of the VCD bands provides a confident assignment of the absolute configuration of the molecule in the sample ru.nl. This combined approach has become a frontline method for stereochemical elucidation researchgate.netnih.gov.
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation in a compound's optical rotation as a function of the wavelength of polarized light slideshare.netslideshare.net. The resulting ORD curve can provide significant insight into the stereochemistry of a molecule scispace.com.
A key feature of ORD spectra is the Cotton effect , which is the characteristic anomalous behavior of the curve—often showing distinct peaks and troughs—in the vicinity of an electronic absorption band of a chromophore within the molecule chemistnotes.comlibretexts.org. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the environment surrounding the chromophore libretexts.org. For oxazolidinones, the carbonyl group acts as a suitable chromophore for ORD analysis libretexts.org. By comparing the ORD curve of an unknown oxazolidinone with the curves of structurally analogous compounds whose absolute configurations are established, the stereochemistry of the unknown can be determined libretexts.org.
Stereocontrol in Oxazolidinone-Mediated Reactions
Chiral oxazolidinones are renowned for their role as chiral auxiliaries, which are chemical units temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions wikipedia.org. The substituents at the 4- and 5-positions of the oxazolidinone ring, such as the methyl groups in this compound, create a defined chiral environment that influences the formation of new stereocenters.
One of the most powerful applications of chiral oxazolidinones is in diastereoselective reactions, particularly in the formation of carbon-carbon bonds such as alkylations and aldol (B89426) reactions wikipedia.org. In a typical alkylation reaction, the chiral oxazolidinone is first N-acylated. Subsequent deprotonation with a strong base generates a rigid, chelated (Z)-enolate williams.eduacs.org.
The steric bulk of the substituent on the oxazolidinone ring (e.g., at C4) effectively blocks one face of the planar enolate. Consequently, an incoming electrophile, such as an alkyl halide, can approach predominantly from the less sterically hindered face wikipedia.orgwilliams.edu. This directed attack results in the preferential formation of one diastereomer over the other. Evans and colleagues demonstrated that this method can achieve exceptionally high levels of diastereoselectivity, often exceeding 95:5 ratios williams.eduacs.org.
Table 1: Example of Diastereoselective Alkylation using an Oxazolidinone Auxiliary
| Reaction Step | Description | Reagents | Typical Diastereomeric Ratio | Reference |
| Acylation | Attachment of the acyl group to the chiral auxiliary. | Propionic anhydride, DMAP | N/A | acs.org |
| Enolate Formation | Deprotonation to form a rigid Z-enolate. | NaN(TMS)₂, -78 °C | N/A | williams.eduacs.org |
| Alkylation | Reaction of the enolate with an electrophile. | Allyl iodide | 98:2 | williams.eduacs.org |
Enantiospecific transformations are reactions where the stereochemistry of the starting material directly and predictably determines the stereochemistry of the product. The use of enantiopure oxazolidinone auxiliaries is a classic example of this principle wikipedia.org.
Attachment: A prochiral substrate is attached to a single enantiomer of the chiral auxiliary (e.g., (4S,5R)-4,5-dimethyl-2-oxazolidinone).
Diastereoselective Reaction: A new stereocenter is created under the directing influence of the auxiliary, as described in section 4.4.1. Because the starting auxiliary is enantiopure, this step produces an excess of one diastereomer semanticscholar.org.
Cleavage: The chiral auxiliary is removed (e.g., by hydrolysis), releasing the final product, now as a single enantiomer, and allowing the auxiliary to be recovered and reused wikipedia.orgwilliams.edu.
The high diastereoselectivity achieved in the key bond-forming step translates directly into a high enantiomeric excess (ee) for the final product. Therefore, the choice of one enantiomer of the oxazolidinone auxiliary predetermines which enantiomer of the product will be synthesized.
Mechanistic Investigations of 4,5 Dimethyl 2 Oxazolidinone Reactions
Reaction Pathway Elucidation
Elucidating the reaction pathways for the formation and transformation of 4,5-Dimethyl-2-oxazolidinone involves a combination of experimental and computational techniques to map out the entire course of the reaction.
Catalytic cycles are central to many synthetic routes for oxazolidinones, offering efficient and selective transformations. The synthesis of oxazolidinones from the coupling of aziridines and carbon dioxide (CO2) in the presence of a (salen)Cr(III)Cl catalyst is a well-studied example. Quantum mechanical calculations suggest that the reaction is initiated by the opening of the substituted C-N bond of the aziridine (B145994) ring. researchgate.net The catalyst is regenerated at the end of the cycle, allowing it to facilitate multiple turnovers.
Another proposed catalytic cycle involves the use of a palladium DMSO complex in the carboxylative cyclization of propargylamines. acs.org In this cycle, both the palladium center and the indenediide backbone of the ligand actively participate in the activation of the carbamic acid intermediate, promoting its cyclization. acs.org Proton shuttling is identified as a key feature, lowering the activation barriers for the initial carboxylation of the amine and subsequent proton transfers. acs.org
In organocatalytic approaches, such as the cascade reaction of stable sulfur ylides and nitro-olefins, N,N-dimethylaminopyridine (DMAP) plays a crucial role as a nucleophilic catalyst. acs.org Theoretical studies using density functional theory (DFT) have shown that DMAP facilitates key rearrangement steps in the reaction pathway. acs.org
The identification and characterization of reaction intermediates are paramount to confirming proposed mechanistic pathways. In the synthesis of oxazolidinones from propargylamines and CO2 catalyzed by palladium complexes, a carbamic acid intermediate has been identified. acs.org Both experimental (NMR) and computational (DFT) investigations have provided evidence for the structure and role of this intermediate. acs.org
In the context of proline-catalyzed reactions, kinetic evidence supports the formation of oxazolidinones as intermediates in the stereogenic step. nih.gov This finding is significant for understanding the mechanism of stereoselectivity in these important organic reactions.
Furthermore, in the synthesis of 4,5-disubstituted oxazolidin-2-ones, the direct conversion of chiral imides to cyclic carbamates proceeds without the isolation of highly reactive acyl chlorides or unstable acyl azides, suggesting a tandem reaction sequence where intermediates are transient. nih.gov
The ring-opening of oxazolidinones is a key reaction, often utilized in synthetic chemistry to introduce new functional groups. The hydrolysis of the oxazolidinone ring can be influenced by the substituents on the ring. For instance, the endocyclic cleavage of the oxazolidinone ring can be favored over exocyclic cleavage depending on the reagent used. researchgate.net
In the context of polymerization, frontal ring-opening metathesis polymerization (FROMP) of an oxazolidinone-fused cyclooctene (B146475) has been demonstrated. chemrxiv.orgrsc.org This process relies on the polymerization exotherm to self-propagate. The mechanism involves the ring-opening of the cyclooctene moiety, leaving the oxazolidinone ring intact as a polar functional group within the resulting polymer chain. chemrxiv.orgrsc.org
The cationic ring-opening polymerization (CROP) of 2-alkyl-2-oxazolines provides another example of ring-opening mechanisms relevant to five-membered heterocyclic structures. nih.govresearchgate.net This process is initiated by electrophiles and proceeds via a cationic intermediate. nih.govresearchgate.net
Mass spectrometry is a powerful analytical tool for the structural elucidation of molecules, and understanding the fragmentation pathways is key to interpreting mass spectra. For oxazolidin-2-one derivatives, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to investigate their fragmentation patterns. researchgate.net The breakdown routes of protonated molecules are rationalized through low-energy collision-induced dissociation (CID-MS/MS) analyses. researchgate.net The structural similarity between isomers often leads to similar fragmentation pathways. researchgate.net
The general principles of fragmentation in mass spectrometry involve the cleavage of bonds to form stable ions and neutral fragments. Common fragmentation types include heterolytic cleavage, homolytic cleavage (alpha-cleavage), and rearrangements like the McLafferty rearrangement. youtube.com For heterocyclic compounds, the fragmentation pathways can be complex and are often predicted and rationalized using computational tools in conjunction with experimental data. nih.gov
Kinetic Studies and Analysis
Kinetic studies provide quantitative information about reaction rates, reaction orders, and activation parameters, which are essential for a complete mechanistic understanding.
The determination of reaction rates and orders for reactions involving oxazolidinones can be achieved through various analytical techniques. For the synthesis of 4,5-dihydroxyimidazolidine-2-thione, a related heterocyclic compound, HPLC and NMR have been utilized to follow the reaction progress and determine kinetic parameters. researchgate.net
Kinetic evidence has been crucial in establishing the formation of oxazolidinones as intermediates in proline-catalyzed reactions. nih.govdntb.gov.ua By studying the rate dependence on the concentration of reactants and catalysts, the order of the reaction with respect to each component can be determined, providing insights into the rate-determining step of the mechanism.
In the context of polymerization, the kinetics of frontal ring-opening metathesis polymerization (FROMP) of an oxazolidinone-containing monomer have been studied. chemrxiv.org The front velocity and maximum front temperature are key kinetic parameters that are influenced by the concentration of the comonomers. chemrxiv.org
Influence of Catalysts and Reagents on Kinetics
The rate of formation of 4,5-disubstituted oxazolidinones is significantly influenced by the choice of catalysts and reagents. While specific kinetic data such as rate constants for this compound are not extensively documented in publicly available literature, the impact of various catalytic systems on reaction efficiency and conditions provides qualitative insights into their kinetic profiles.
Transition metal catalysts, particularly copper(I) and palladium(II) complexes, have been shown to be effective. For instance, the combination of a binuclear tridentate copper(I) complex with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) facilitates the synthesis of a wide range of oxazolidinones from propargylic amines and CO2 under mild conditions. organic-chemistry.org Similarly, silver(I)-catalyzed reactions that incorporate carbon dioxide into propargylic amines proceed in excellent yields, suggesting favorable kinetics. organic-chemistry.org Palladium acetate (B1210297) (Pd(OAc)₂) combined with n-Bu₄NOAc also serves as an effective catalytic system for cyclization reactions to form oxazolidinones from propargylic precursors. organic-chemistry.org
Organocatalysis presents a metal-free alternative for promoting these reactions. A bifunctional catalytic system derived from the natural alkaloid (+)-cinchonine has been shown to catalyze the cycloaddition of CO₂ to N-alkyl aziridines at room temperature and atmospheric pressure. nih.gov The ability of this catalyst to be recycled and reused without significant loss of activity highlights its stability and efficiency. nih.gov The high regioselectivity and yields achieved under such mild conditions point to a kinetically favorable pathway. nih.gov
The table below summarizes the influence of various catalysts on the synthesis of 4,5-disubstituted oxazolidinones, reflecting their kinetic performance through reaction conditions and outcomes.
| Catalyst System | Reactants | Key Features |
| Binuclear Cu(I) complex / TBD | Propargylic amines, CO₂ | Mild reaction conditions, broad substrate scope. organic-chemistry.org |
| Silver(I) salts | Propargylic amines, CO₂ | Excellent yields, mild conditions. organic-chemistry.org |
| Pd(OAc)₂ / n-Bu₄NOAc | Propargylic precursors | Efficient synthesis at room temperature. organic-chemistry.org |
| Cinchonine-based organocatalyst | N-alkyl aziridines, CO₂ | Metal-free, ambient temperature and pressure, recyclable. nih.gov |
Thermodynamic Activation Parameters
A comprehensive understanding of a reaction mechanism requires knowledge of its thermodynamic activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). These parameters are typically determined by studying the temperature dependence of the reaction rate and applying the Eyring equation.
For example, a computational study on the formation of oxazolidinone intermediates from an epoxide and chlorosulfonyl isocyanate (CSI) using density functional theory (DFT) provides calculated activation energies. The study investigated two possible pathways for the cyclization reaction. The transition state (TS1) involving a nucleophilic attack of the isocyanate nitrogen onto the less substituted carbon of the epoxide was found to be energetically favored, with a calculated activation energy of 17.4 kcal/mol in the gas phase and 26.7 kcal/mol in a dichloromethane (B109758) solvent model. beilstein-journals.org This theoretical preference for one pathway over another provides a rationale for the observed regioselectivity in the reaction. beilstein-journals.org
| Reaction Pathway | Calculated ΔG‡ (gas phase) | Calculated ΔG‡ (DCM) |
| Attack at C2 (TS1) | 17.4 kcal/mol | 26.7 kcal/mol |
| Attack at C1 (TS1') | Higher than TS1 | Higher than TS1 |
Data derived from theoretical calculations on a related oxazolidinone synthesis. beilstein-journals.org
While these computational values offer valuable mechanistic insight, it is important to note that they are theoretical approximations. Experimental determination of the thermodynamic activation parameters for the synthesis of this compound would be necessary for a complete kinetic and thermodynamic profile.
Role of Specific Functional Groups and Substituents
The nature of the functional groups and substituents on the reacting molecules plays a critical role in the mechanism of 4,5-disubstituted oxazolidinone formation. These groups can exert electronic and steric effects that influence reaction rates, regioselectivity, and stereoselectivity.
Conversely, in other reaction systems, substituent effects can be more pronounced. For example, in palladium-catalyzed N-arylation of 2-oxazolidinones, the nature of the substituents on the aryl bromide, as well as the choice of phosphine (B1218219) ligands, bases, and solvents, strongly affects the reaction outcome. organic-chemistry.org This indicates that the electronic properties and steric bulk of both the substrate and the ligand are crucial for the efficiency of the catalytic cycle.
The stereochemistry of the final product is also highly dependent on the substituents at the C4 and C5 positions. The synthesis of specific enantiomers and diastereomers of 4,5-disubstituted oxazolidinones often relies on the use of chiral precursors or catalysts that can effectively control the spatial arrangement of these substituents during the ring-forming step. nih.gov
Isotope Labeling and Kinetic Isotope Effect (KIE) Studies
Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. When an atom involved in a bond-breaking or bond-forming event in the rate-determining step of a reaction is replaced by its heavier isotope (e.g., hydrogen by deuterium), a change in the reaction rate, known as the kinetic isotope effect (KIE), can be observed.
Currently, specific studies employing isotope labeling or measuring the KIE for reactions directly involving this compound are not widely reported in the peer-reviewed literature. However, the principles of KIE can be applied to hypothesize how such studies could provide mechanistic insights.
For instance, in a proposed mechanism where a C-H bond is broken during the rate-limiting step of an oxazolidinone synthesis, substituting that hydrogen with deuterium (B1214612) would be expected to produce a primary KIE (kH/kD > 1). The magnitude of this effect could help to infer the geometry of the transition state. A secondary KIE might be observed if the isotopically substituted C-H bond is not broken but is located near the reaction center. For example, a change in hybridization at a carbon atom from sp³ to sp² during the rate-determining step typically results in a small normal secondary KIE (kH/kD slightly > 1).
Designing a KIE study for an oxazolidinone synthesis would involve:
Synthesizing a starting material with deuterium at a specific position.
Measuring the reaction rates for both the deuterated and non-deuterated substrates under identical conditions.
Calculating the ratio of the rate constants (kH/kD) to determine the KIE.
The results of such an experiment would provide strong evidence for or against the involvement of a particular C-H bond in the rate-determining step of the reaction mechanism.
Spectroscopic Probes for Mechanistic Understanding (e.g., NMR titration)
Spectroscopic techniques are indispensable for probing reaction mechanisms, allowing for the identification of intermediates and the study of molecular interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a versatile tool for gaining mechanistic understanding.
NMR titration is a technique used to study the binding interactions between molecules. In the context of oxazolidinones, ¹H NMR line-broadening analyses and transferred nuclear Overhauser enhancement (TRNOE) experiments have been used to characterize the interaction of several oxazolidinone antibiotics with bacterial ribosomes. nih.gov In these studies, the concentration of the oxazolidinone ligand was varied while keeping the ribosome concentration constant. Changes in the line width of the oxazolidinone's proton resonances upon binding to the ribosome allowed for the determination of dissociation constants (Kd). For example, the Kd for the oxazolidinone eperezolid (B1671371) binding to the 70S ribosome was determined to be 195 ± 40 μM. nih.gov This use of NMR provides crucial information about the binding affinity and specificity, which are key aspects of the compound's mechanism of action as an antibiotic. nih.gov
In addition to studying binding events, NMR is also used for structural elucidation of reaction products, which is fundamental to understanding the reaction's outcome. Two-dimensional NMR studies, in combination with high-resolution mass spectrometry, have been used to establish the relative stereochemistry of complex 4,5-disubstituted oxazolidinones like (-)-cytoxazone. nih.gov This structural confirmation is essential for verifying the stereochemical course of the reaction mechanism.
| Spectroscopic Technique | Application in Oxazolidinone Research | Information Gained |
| ¹H NMR Titration | Studying the binding of oxazolidinones to bacterial ribosomes. nih.gov | Dissociation constants (Kd), binding affinity, and specificity. nih.gov |
| Transferred NOE (TRNOE) | Probing the conformation of oxazolidinones when bound to a macromolecule. nih.gov | Information on the bioactive conformation of the ligand. nih.gov |
| 2D-NMR (COSY, HMBC, etc.) | Structural elucidation of complex 4,5-disubstituted oxazolidinones. nih.gov | Relative stereochemistry and connectivity of the final product. nih.gov |
Computational Chemistry and Theoretical Studies on Oxazolidinone Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules. It is used to predict a wide range of properties for oxazolidinone systems by approximating the many-electron Schrödinger equation.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 4,5-Dimethyl-2-oxazolidinone, DFT calculations are employed to find its lowest energy conformation. nih.gov
Conformational analysis involves exploring the various spatial arrangements of atoms that can be achieved through rotation around single bonds. Different initial structures of this compound are computationally generated and then optimized to identify the most stable conformers. nih.govmdpi.com The relative energies of these conformers are calculated to determine their population distribution at a given temperature. This analysis is crucial as the conformation can significantly influence the molecule's reactivity and biological activity. For substituted oxazolidinones, the orientation of the methyl groups (cis or trans) and the puckering of the five-membered ring are key conformational features.
Table 1: Representative Theoretical Conformational Energy Data
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Conformer A | τ1 (C4-C5-N-C2) | 0.00 | B3LYP/6-311++G(d,p) |
| Conformer B | τ1 (C4-C5-N-C2) | +2.5 | B3LYP/6-311++G(d,p) |
| Conformer C | τ1 (C4-C5-N-C2) | +5.1 | B3LYP/6-311++G(d,p) |
Note: This table presents hypothetical data for illustrative purposes based on typical conformational energy differences found in similar heterocyclic systems.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. mdpi.comschrodinger.com DFT calculations provide accurate estimations of these orbital energies and the resulting energy gap. For this compound, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Computational Method |
|---|---|---|
| EHOMO | -6.85 | B3LYP/6-311+G** |
| ELUMO | -0.25 | B3LYP/6-311+G** |
| Energy Gap (ΔE) | 6.60 | B3LYP/6-311+G** |
Note: This table contains representative values for an oxazolidinone system, calculated using DFT. mdpi.com
Vibrational spectroscopy is a valuable tool for identifying molecular structures and functional groups. researchgate.netnih.gov DFT calculations can predict the vibrational frequencies of this compound, which correspond to the different modes of vibration such as stretching, bending, and torsion. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical method, allowing for a direct comparison with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netmdpi.com
The correlation between theoretical and experimental spectra helps in the definitive assignment of vibrational bands to specific atomic motions within the molecule. mdpi.com This analysis confirms the optimized geometry and provides a detailed understanding of the molecule's intramolecular dynamics. For instance, the characteristic C=O stretching frequency of the oxazolidinone ring is a prominent feature in both calculated and experimental spectra.
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |
|---|---|---|---|
| C=O Stretch | 1755 | 1750 | Carbonyl group of the oxazolidinone ring |
| C-N Stretch | 1390 | 1385 | Ring C-N bond |
| CH3 Rock | 1120 | 1118 | Methyl group rocking |
| Ring Breathing | 850 | 845 | Symmetric expansion/contraction of the ring |
Note: The data is illustrative, based on typical values for oxazolidinone derivatives. researchgate.netmdpi.com
Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. researchgate.net These descriptors are calculated using the energies of the HOMO and LUMO. mdpi.com Key descriptors include:
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors provide a quantitative framework for understanding the chemical behavior of this compound, such as its tendency to participate in electrophilic or nucleophilic reactions.
Table 4: Calculated Global Reactivity Descriptors
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Ionization Potential (I) | 6.85 | I ≈ -EHOMO |
| Electron Affinity (A) | 0.25 | A ≈ -ELUMO |
| Chemical Potential (μ) | -3.55 | μ = (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | 3.30 | η = (ELUMO - EHOMO) / 2 |
| Electrophilicity Index (ω) | 1.91 | ω = μ² / (2η) |
Note: Values are calculated based on the HOMO/LUMO energies in Table 2. mdpi.comresearchgate.net
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. uni-muenchen.destackexchange.com This analysis partitions the total electron density among the constituent atoms, providing insight into the charge distribution and polarity of bonds. researchgate.netresearchgate.net
For this compound, Mulliken charge analysis can identify the most electropositive and electronegative sites. researchgate.net Typically, the oxygen atoms of the carbonyl and ether groups will carry a significant negative charge, while the carbonyl carbon will be positively charged. The distribution of charges is fundamental to understanding the molecule's electrostatic potential, intermolecular interactions (like hydrogen bonding), and its reactivity towards charged species. researchgate.net
Table 5: Illustrative Mulliken Atomic Charges
| Atom | Atomic Charge (e) |
|---|---|
| O (Carbonyl) | -0.55 |
| O (Ring) | -0.48 |
| N | -0.30 |
| C (Carbonyl) | +0.60 |
| H (on N) | +0.25 |
Note: This table shows representative Mulliken charges for atoms in the oxazolidinone ring, highlighting the charge separation. researchgate.net
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, molecular modeling and dynamics (MD) simulations are used to study its dynamic behavior over time. arxiv.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com
For this compound, MD simulations can be used to:
Explore its conformational landscape in solution, providing a more realistic view than gas-phase DFT calculations.
Study its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action at a molecular level. nih.gov
Simulate its behavior in different environments to predict properties like solubility and partitioning.
These simulations provide a temporal dimension to the understanding of the molecule, bridging the gap between its static structure and its function in a dynamic environment. nih.gov
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are a cornerstone of computational chemistry, deriving information from first principles without the inclusion of empirical parameters. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and geometry. For oxazolidinone systems, ab initio calculations, particularly at the Hartree-Fock (HF) level and with the inclusion of electron correlation through methods like Møller-Plesset perturbation theory (MP2), are utilized to determine optimized molecular geometries.
While specific ab initio studies focusing solely on this compound are not extensively detailed in the available literature, the principles of these calculations are broadly applied to the oxazolidinone ring system. For instance, theoretical calculations on related trans-4,5-disubstituted-2-oxazolidinones have been performed to understand their synthesis and stereoselectivity. These studies often involve geometry optimization to find the most stable conformation of the molecule. The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial for the accuracy of these calculations. Common basis sets include Pople-style basis sets like 6-31G(d,p) and Dunning's correlation-consistent basis sets.
Quantum Chemical Investigations
Quantum chemical investigations encompass a broad range of methods, including semi-empirical methods, density functional theory (DFT), and ab initio techniques, to probe the electronic properties of molecules. For oxazolidinone derivatives, DFT has emerged as a popular and effective method due to its balance of computational cost and accuracy. The B3LYP functional is a commonly employed hybrid functional that combines the strengths of both Hartree-Fock theory and density functional theory.
Quantum chemical studies on oxazolidinone systems often focus on understanding their reactivity and biological activity. These investigations can include the calculation of various molecular properties, such as:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful in understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It can reveal details about hybridization, bond strengths, and intramolecular interactions like hyperconjugation.
Correlation of Theoretical and Experimental Data (e.g., bond lengths, bond angles)
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For molecular structure, this involves comparing calculated bond lengths and bond angles with those determined experimentally, typically through X-ray crystallography or gas-phase electron diffraction. Good agreement between theoretical and experimental geometries lends confidence to the computational model and allows for its use in predicting the properties of related, uncharacterized molecules.
Direct experimental structural data for this compound is not prominently available in the surveyed literature, which precludes a direct, quantitative comparison with theoretical calculations for this specific molecule. However, the principles of such a correlation can be illustrated by examining related structures. For instance, the X-ray crystal structure of 3-Acetyloxazolidin-2-one provides experimental bond lengths and angles for the core oxazolidinone ring. mdpi.com
Computational studies on other organic molecules have demonstrated that methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set can provide theoretical geometries in excellent agreement with experimental data. Discrepancies between calculated and experimental values are generally small, often within a few percent for bond lengths and a few degrees for bond angles. These minor differences can arise from factors such as the phase of the measurement (calculations are often for the gas phase, while X-ray data is for the solid state) and the inherent approximations in the computational methods.
To illustrate the expected values and the nature of such a comparison, the following interactive table presents a hypothetical comparison of calculated and experimental bond lengths and angles for the oxazolidinone ring, based on typical values found in the literature for similar structures.
Interactive Data Table: Comparison of Theoretical and Experimental Geometries for an Oxazolidinone Ring
| Parameter | Theoretical (Calculated) | Experimental (X-ray) |
| Bond Lengths (Å) | ||
| C2=O | 1.21 | 1.20 |
| C2-N3 | 1.38 | 1.37 |
| N3-C4 | 1.47 | 1.46 |
| C4-C5 | 1.54 | 1.53 |
| C5-O1 | 1.45 | 1.44 |
| O1-C2 | 1.36 | 1.35 |
| **Bond Angles (°) ** | ||
| O1-C2-N3 | 108.5 | 109.0 |
| C2-N3-C4 | 111.0 | 111.5 |
| N3-C4-C5 | 103.0 | 102.5 |
| C4-C5-O1 | 105.0 | 105.5 |
| C5-O1-C2 | 112.5 | 111.5 |
Note: The values in this table are representative and intended for illustrative purposes. Specific values for this compound would require dedicated computational and experimental studies.
This table allows for a clear comparison of the geometric parameters. In a real research context, the close agreement between the theoretical and experimental values would validate the computational model, allowing for its application in further studies of the molecule's properties and reactivity.
Applications of 4,5 Dimethyl 2 Oxazolidinone As a Synthetic Intermediate and Chiral Auxiliary
Utilization as a Chiral Auxiliary in Asymmetric Synthesis
Chiral oxazolidinones, particularly those popularized by David A. Evans, are widely employed to control stereochemical outcomes in various chemical transformations. wikipedia.org These auxiliaries function by temporarily incorporating into a molecule, directing subsequent reactions to occur with high stereoselectivity due to steric hindrance from substituents at the 4 and 5 positions. wikipedia.org The (4R, 5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one is one such auxiliary that can be synthesized from (1S, 2R)-norephedrine. nih.gov The core principle involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. acs.org
The N-acyl derivatives of oxazolidinones are particularly useful for stereoselective enolate alkylation. The process begins with the acylation of the oxazolidinone nitrogen. williams.edu Subsequent deprotonation of the N-acyl oxazolidinone, typically at a low temperature with a strong base like sodium bis(trimethylsilyl)amide (NaN(TMS)2), generates a rigid, chelated (Z)-enolate. acs.orgwilliams.edu
This fixed conformation of the enolate allows an incoming electrophile, such as an alkyl halide, to attack preferentially from the less sterically hindered face. williams.edu For instance, alkylation of the enolate derived from an N-propionyl oxazolidinone with allyl iodide proceeds with high diastereoselectivity. acs.org The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, directing the alkylation to the opposite side. wikipedia.org This methodology provides a reliable route to creating new stereocenters with high control. uwo.ca The diastereoselectivity of these reactions is often excellent, with ratios sometimes exceeding 98:2. acs.orgwilliams.edu
Table 1: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone Enolate
| Electrophile | Product Diastereomeric Ratio | Reference |
|---|
This table illustrates the high diastereoselectivity achieved in the alkylation of a chiral oxazolidinone-derived enolate.
Oxazolidinone auxiliaries are highly effective in directing diastereoselective addition reactions, most notably aldol (B89426) and Diels-Alder reactions. wikipedia.org In aldol reactions, the process involves the formation of a boron enolate, which exhibits spectacular selectivity. nih.gov Soft enolization using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine generates a (Z)-enolate. wikipedia.org
This enolate then reacts with an aldehyde in a highly diastereoselective manner, establishing two new contiguous stereocenters simultaneously. wikipedia.org The predictable stereochemical outcome is dictated by a Zimmerman-Traxler-like transition state, where the aldehyde approaches the enolate from the less hindered face. wikipedia.org This strategy has been instrumental in the synthesis of polyketide natural products. nih.gov Similarly, in Diels-Alder reactions, the chiral auxiliary attached to a dienophile directs the approach of the diene, resulting in a highly stereoselective cycloaddition product. wikipedia.org
The enolates generated from N-acyl oxazolidinones can react with a variety of electrophiles beyond alkyl halides, enabling asymmetric functionalizations.
Asymmetric Hydroxylation: The direct oxidation of metal enolates provides a route to α-hydroxy carbonyl compounds. For example, copper(II) acetate (B1210297) can catalyze the reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) to yield α-oxygenated derivatives. nih.gov This method avoids the need for a base and proceeds with high selectivity. nih.gov
Asymmetric Acylation: Acylation of the oxazolidinone auxiliary itself is the first step in many of these synthetic sequences. This is typically achieved by deprotonation with a strong base like n-butyllithium followed by the addition of an acyl chloride or anhydride. wikipedia.orgwilliams.edu Milder conditions using 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst are also effective. acs.orgwilliams.edu
A critical advantage of oxazolidinone auxiliaries is the relative ease with which they can be removed under various conditions to reveal the desired chiral product, while often allowing for the recovery of the auxiliary. wikipedia.orguwo.ca
Common cleavage methods include:
Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) hydrolyzes the N-acyl bond to yield the chiral carboxylic acid. acs.orguwo.ca
Alcoholysis: Reaction with lithium alkoxides or other metal alkoxides produces chiral esters. uwo.ca
Reductive Cleavage: The use of metal hydrides, such as lithium borohydride, reduces the acyl group to the corresponding chiral primary alcohol. uwo.ca
Thiolysis: Reaction with reagents like lithium ethylthiolate (LiSEt) can convert the N-acyl group into a synthetically versatile thioester. uwo.ca
Table 2: Methods for Cleavage of N-Acyl Oxazolidinone Auxiliaries
| Reagent | Product Type | Reference |
|---|---|---|
| LiOH / H₂O₂ | Carboxylic Acid | acs.orguwo.ca |
| Lithium Alkoxides | Ester | uwo.ca |
| LiBH₄ | Primary Alcohol | uwo.ca |
This table summarizes common reagents for the removal of the oxazolidinone chiral auxiliary and the resulting product.
Role in the Synthesis of Complex Organic Molecules
The stereocontrolled reactions facilitated by 4,5-dimethyl-2-oxazolidinone and related auxiliaries make them invaluable tools in the construction of complex, stereochemically rich organic molecules. nih.gov The ability to reliably generate specific stereoisomers is crucial in total synthesis, where the biological activity of a target molecule is often dependent on its precise three-dimensional structure. nih.gov
Oxazolidinone-based asymmetric synthesis has been successfully applied to the total synthesis of numerous natural products. grantome.com For example, an asymmetric aldol reaction employing a chiral auxiliary is a key step in a concise, three-step total synthesis of (−)-cytoxazone, an immunostimulant natural product. nih.gov This strategy efficiently establishes the required 4,5-vicinal stereogenic centers of the target molecule. nih.gov
Furthermore, the synthesis of the C16–C25 fragment of alchivemycins A and B, complex polyketide natural products, utilized an aldol condensation with an Evans' oxazolidinone auxiliary to set a key stereocenter early in the synthetic sequence. nih.gov These examples highlight how the predictable stereochemical control offered by these auxiliaries allows for their use as foundational building blocks in the efficient and elegant synthesis of complex natural products. nih.govnih.gov
Synthesis of α-Hydroxyl and α-Amino Acid Derivatives
The synthesis of enantiomerically pure α-hydroxyl and α-amino acids is of great importance due to their prevalence in natural products and their use as building blocks in the pharmaceutical industry. Chiral oxazolidinones, such as this compound, serve as powerful chiral auxiliaries to achieve high levels of stereocontrol in these syntheses. The general strategy involves the N-acylation of the oxazolidinone, followed by a diastereoselective reaction at the α-carbon of the acyl group, and subsequent cleavage of the auxiliary to yield the desired chiral acid derivative.
The stereochemical outcome of these reactions is directed by the substituents on the chiral auxiliary. The methyl groups at the 4 and 5 positions of this compound create a specific chiral environment that shields one face of the enolate derived from the N-acyl group, leading to a preferential attack of the electrophile from the less hindered face.
Asymmetric Synthesis of α-Hydroxy Acid Derivatives:
The asymmetric synthesis of α-hydroxy acids often utilizes the diastereoselective hydroxylation of an enolate derived from an N-acyl-4,5-dimethyl-2-oxazolidinone. While specific studies detailing this transformation with the 4,5-dimethyl substituted oxazolidinone are not extensively documented in publicly available literature, the general and reliable methodology established for other chiral oxazolidinones is applicable. This typically involves the generation of a metal enolate (e.g., lithium, boron, or titanium) from the N-acyl-oxazolidinone, which is then reacted with an electrophilic oxygen source, such as a sulfonyloxaziridine. The chiral auxiliary is subsequently cleaved under mild conditions to afford the α-hydroxy acid.
Asymmetric Synthesis of α-Amino Acid Derivatives:
Similarly, this compound can be employed in the diastereoselective synthesis of α-amino acids. One common approach is the electrophilic amination of the corresponding enolate. This involves reacting the enolate of the N-acyl-4,5-dimethyl-2-oxazolidinone with an electrophilic nitrogen source, such as an azodicarboxylate. Subsequent cleavage of the auxiliary provides the desired α-amino acid derivative. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary.
Another established method is the diastereoselective alkylation of a glycine-derived N-acyl-oxazolidinone enolate. The high diastereoselectivity achieved in these alkylation reactions makes this a powerful tool for the synthesis of a wide range of non-proteinogenic α-amino acids.
Intermediates for Pharmacologically Active Compounds
The oxazolidinone ring is a key structural motif in a number of pharmacologically active compounds, most notably in the oxazolidinone class of antibiotics. nih.gov These antibiotics, such as Linezolid and Tedizolid, are crucial for treating infections caused by multidrug-resistant Gram-positive bacteria. nih.gov The synthesis of these drugs often involves a chiral oxazolidinone intermediate to establish the correct stereochemistry, which is essential for their biological activity.
While the specific use of this compound as a direct intermediate in the synthesis of currently marketed blockbuster drugs is not prominently reported, its structural features make it a valuable building block for the synthesis of novel drug candidates and natural products. For instance, the 4,5-disubstituted oxazolidin-2-one framework is present in the natural product (-)-cytoxazone, which exhibits cytokine-modulating activity. nih.gov The synthesis of (-)-cytoxazone and its analogues often employs strategies involving the formation of a 4,5-disubstituted oxazolidin-2-one ring. nih.gov
The utility of this compound as an intermediate extends to the synthesis of various chiral amines and other complex molecules that are precursors to a wide range of biologically active compounds.
Fine Chemical Synthesis
In the realm of fine chemical synthesis, where the production of pure, single-enantiomer compounds is often required, this compound serves as a valuable chiral auxiliary. kaimosi.com Fine chemicals encompass a broad range of products, including pharmaceuticals, agrochemicals, and specialty materials, where high purity and specific stereochemistry are critical for performance. cphi-online.commdpi.com
The primary application of this compound in fine chemical synthesis lies in its ability to facilitate asymmetric reactions. These include, but are not limited to:
Asymmetric Aldol Reactions: The enolates of N-acyl-4,5-dimethyl-2-oxazolidinones react with aldehydes in a highly diastereoselective manner to produce chiral β-hydroxy carbonyl compounds.
Asymmetric Alkylations: The diastereoselective alkylation of enolates derived from N-acyl-4,5-dimethyl-2-oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives.
Asymmetric Conjugate Additions: The enolates can also participate in Michael additions to α,β-unsaturated carbonyl compounds, establishing new stereocenters with high control.
The ability to introduce chirality with high fidelity and then remove the auxiliary for potential recycling makes this a cost-effective and efficient strategy in multi-step syntheses of complex target molecules.
N-Functionalization and Derivatization Strategies
The nitrogen atom of the this compound ring provides a key handle for its attachment to various substrates, a process known as N-functionalization or derivatization. This is the crucial first step in its application as a chiral auxiliary.
N-Acylation:
The most common derivatization is N-acylation, where an acyl group is attached to the nitrogen atom. This is typically achieved by first deprotonating the oxazolidinone with a strong base, such as n-butyllithium, to form the corresponding lithium salt. This salt is then reacted with an acyl chloride or anhydride to form the N-acyl-4,5-dimethyl-2-oxazolidinone.
Milder and more practical methods for N-acylation have also been developed. For instance, the use of acid fluorides with mild bases like triethylamine has been reported to give high yields of N-acylated products. Another approach involves the direct coupling of carboxylic acids with the oxazolidinone using coupling agents.
N-Arylation:
Palladium-catalyzed cross-coupling reactions have been successfully employed for the N-arylation of 2-oxazolidinones. This allows for the introduction of various aryl and heteroaryl groups onto the nitrogen atom, expanding the range of derivatives that can be synthesized.
Other N-Functionalizations:
Emerging Trends and Future Directions in 4,5 Dimethyl 2 Oxazolidinone Research
Development of Novel Catalytic Systems
The synthesis of oxazolidinones, including 4,5-dimethyl-2-oxazolidinone, is benefiting from the development of a diverse array of new catalytic systems. These innovations aim to provide milder reaction conditions, higher yields, and improved stereoselectivity.
Recent advancements include the use of tetraarylphosphonium salts as Brønsted acid/halide ion bifunctional catalysts for the [3 + 2] coupling reaction of isocyanates and epoxides. organic-chemistry.org This method has proven effective for producing a range of oxazolidinones. Another significant development is the application of organoiodine(I/III) chemistry, which enables metal-free, catalytic enantioselective intermolecular oxyamination of alkenes with high efficiency. organic-chemistry.org
Chiral organoselenium compounds are also emerging as effective catalysts for synthesizing enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org In the realm of metal catalysis, copper-based systems, such as binuclear tridentate copper(I) complexes, have been developed for the synthesis of oxazolidinones from propargylic amines and carbon dioxide under mild conditions. organic-chemistry.org Furthermore, the use of polystyrene-supported organocatalysts, like 1,5,7-triazabicyclodec-5-ene (TBD), in continuous flow systems highlights a move towards more sustainable and recyclable catalytic processes. rsc.org
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Tetraarylphosphonium salts | [3 + 2] coupling of isocyanates and epoxides | Bifunctional catalysis, regioselective epoxide ring opening | organic-chemistry.org |
| Organoiodine(I/III) | Intermolecular oxyamination of alkenes | Metal-free, high enantioselectivity | organic-chemistry.org |
| Chiral Organoselenium Compounds | Cyclization of N-Boc amines and alkenes | Convenient synthesis of enantioenriched products | organic-chemistry.org |
| Binuclear Copper(I) Complexes | CO2 incorporation into propargylic amines | Mild reaction conditions, broad substrate scope | organic-chemistry.org |
| Polystyrene-supported TBD | Conversion of epoxy amines with CO2 | Highly recyclable, stable, suitable for flow chemistry | rsc.org |
Integration with Advanced Synthetic Technologies (e.g., Microfluidics, Automation)
The integration of advanced technologies like continuous flow chemistry (microfluidics) and automation is revolutionizing the synthesis and application of chiral auxiliaries, including oxazolidinones. These technologies offer significant advantages over traditional batch processes, such as improved reaction control, enhanced safety, reduced reaction times, and greater efficiency. rsc.orgrsc.org
Continuous flow systems enable the telescoping of multi-step synthetic sequences, eliminating the need for isolation and purification of intermediates. rsc.orgresearchgate.net A notable example is the automated recovery and reuse of chiral auxiliaries like Oppolzer's sultam in a closed-loop flow process. rsc.orgrsc.orgresearchgate.net This approach dramatically shortens reaction times and minimizes waste by allowing a single auxiliary molecule to produce multiple equivalents of the chiral product, addressing the atom- and step-economy issues often associated with stoichiometric auxiliaries. rsc.orgrsc.orgresearchgate.net
Similarly, automated reactor systems are being utilized for the process development and scale-up of chiral oxazolidinone synthesis. acs.orgacs.org These systems, combined with Design of Experiments (DoE), allow for rapid screening and optimization of reaction parameters, leading to more efficient, scalable, and cost-effective manufacturing processes. acs.orgresearchgate.net
Computational Design of Oxazolidinone-Based Auxiliaries and Catalysts
Computational chemistry has become an indispensable tool in modern synthetic chemistry, facilitating the rational design of new chiral auxiliaries and catalysts. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are being employed to gain deeper insights into reaction mechanisms and to predict the stereochemical outcomes of reactions involving oxazolidinones. researchgate.netnih.gov
For instance, 3D-QSAR models have been developed for series of oxazolidinones to guide the design of new compounds with specific biological activities. nih.gov These models analyze the steric and electrostatic contributions of different molecular features to predict activity, enabling the in silico design of more potent derivatives. nih.gov
DFT calculations are used to study reaction pathways and elucidate the mechanisms of stereoselectivity. In the photocycloaddition of aryl bis-enone derivatives bearing chiral oxazolidinone auxiliaries, DFT studies helped to confirm a syn-closure pathway, providing a computational basis for the experimentally observed stereochemical outcomes. researchgate.net These computational approaches accelerate the development cycle for new auxiliaries and catalysts by prioritizing the most promising candidates for experimental validation. nih.gov
Exploration of New Reaction Pathways and Transformations
Research into this compound and related structures continues to uncover novel reaction pathways and synthetic transformations. These efforts expand the synthetic utility of oxazolidinones, providing access to complex molecular architectures with high levels of stereocontrol.
One area of exploration is the development of one-pot synthesis methods. For example, the reaction of chlorosulfonyl isocyanate with epoxides provides a direct route to oxazolidinones and five-membered cyclic carbonates without the need for catalysts. nih.gov Another innovative pathway is the electrochemically mediated carboxylative cyclization of allylic amines with CO2, which forms the oxazolidinone ring while preserving unsaturated double bonds in the molecule. organic-chemistry.org
Furthermore, new strategies for accessing oxazolidinones with multiple stereocenters are being developed. An efficient approach combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement, enabling a rapid synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov This pathway has been successfully applied to the concise total synthesis of natural products like (−)-cytoxazone. nih.gov These novel transformations underscore the ongoing efforts to enhance the synthetic toolbox for creating structurally diverse and stereochemically complex oxazolidinone derivatives.
| Reaction Pathway | Reactants | Key Features | Reference |
|---|---|---|---|
| One-pot Cyclization | Epoxides, Chlorosulfonyl isocyanate | Additive and catalyst-free, mild conditions | nih.gov |
| Asymmetric Aldol/Curtius Reaction | β-hydroxy carbonyl substrates | Access to 4,5-vicinal stereogenic centers | nih.gov |
| Electrochemically Mediated Carboxylative Cyclization | Allylic amines, CO2 | Preserves unsaturated bonds | organic-chemistry.org |
| Palladium-Catalyzed Ring-Opening Cyclization | 2-Vinylaziridines, CO2 | High yield, regio- and stereoselectivity | organic-chemistry.org |
| Iodocyclocarbamation | N-allylated N-aryl carbamates | Prepares useful 5-(iodomethyl)oxazolidin-2-one intermediates | organic-chemistry.org |
Multicomponent Reactions Involving Oxazolidinone Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. There is growing interest in developing MCRs for the synthesis of the oxazolidinone scaffold.
A facile, catalyst-free MCR has been reported for the synthesis of oxazolidinones from primary amines, dibromoethane, and cesium carbonate or bicarbonate, where the cesium salt acts as both the base and the C1 source. researchgate.net This method offers a technically simple and efficient route to the oxazolidinone core.
Transition metal catalysis is also being harnessed to develop MCRs. Copper-catalyzed one-pot, tandem reactions involving an aldehyde-alkyne-amine coupling followed by a carboxylative cyclization sequence have been used to synthesize various N-alkyl 2-oxazolidinone (B127357) derivatives. digitellinc.com More complex four-component reactions have also been described, where an aldehyde, a Grignard reagent, a 4,5-dihydrooxazole, and water combine to form N-amino-benzylated phenols, showcasing the potential for intricate MCRs in this field. acs.org These approaches align with the principles of green chemistry by minimizing steps and reducing waste, making them attractive for future synthetic applications. chiralpedia.com
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the stereochemical configuration of 4,5-Dimethyl-2-oxazolidinone derivatives?
- Methodological Answer : Utilize ¹H NMR to analyze coupling constants and splitting patterns. For example, benzyl protons in (4S,5R)-4-Benzyl derivatives show distinct multiplets (δ 7.41–7.17 ppm), while methyl groups exhibit characteristic signals (δ 1.98–2.45 ppm) . ¹³C NMR and ¹⁹F NMR (for fluorinated analogs) further resolve stereochemical environments . High-resolution mass spectrometry (HRMS) confirms molecular integrity.
Q. What solvent systems optimize enantioselectivity in reactions using this compound as a chiral auxiliary?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stereocontrol. Catalytic conditions with Lewis acids (e.g., TiCl₄) improve induction. For fluorinated analogs, fluorous solvents enable phase separation, simplifying purification . Reaction optimization should include solvent screening (e.g., ethanol, dichloromethane) and temperature gradients to maximize ee values .
Q. How can researchers validate the purity of synthesized this compound intermediates?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. Recrystallization from DMF-ethanol mixtures (1:3 v/v) removes impurities . Melting point analysis (e.g., 106–109°C for (4R,5S)-4-Methyl-5-phenyl analogs) provides additional validation .
Advanced Research Questions
Q. How should discrepancies in diastereomeric ratios be resolved during multi-step syntheses involving this compound?
- Methodological Answer : Perform kinetic analysis of key steps (e.g., enolate formation, alkylation) to identify rate-limiting stages. For example, ruthenium-catalyzed radical trichloromethylation in sintokamide synthesis showed temperature-dependent selectivity . Use chiral HPLC to monitor intermediate stereochemistry and adjust reaction parameters (e.g., catalyst loading, solvent polarity) iteratively .
Q. What strategies minimize protecting group manipulations when using this compound in natural product synthesis?
- Methodological Answer : Design convergent routes leveraging the compound’s inherent stereochemical rigidity. In sintokamide synthesis, the oxazolidinone core served as a self-protecting chiral template, eliminating orthogonal protection steps . Employ tandem reactions (e.g., cyclization-alkylation) to streamline complexity .
Q. How can kinetic resolution be achieved in racemic mixtures using this compound-based catalysts?
- Methodological Answer : Optimize catalyst-substrate matching. Fluorinated oxazolidinones (e.g., 4(S)-Benzyl-5-(perfluorooctyl) derivatives) exhibit enhanced steric bulk and electronic effects, improving enantioselectivity in Diels-Alder reactions . Screen bases (e.g., NaHMDS) and additives (e.g., HMPA) to modulate reaction kinetics .
Q. What computational methods support the prediction of stereochemical outcomes in oxazolidinone-mediated reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to rationalize selectivity. For fluorinated auxiliaries, analyze fluorine’s electron-withdrawing effects on enolate geometry . Molecular dynamics simulations predict solvent-catalyst interactions, guiding experimental design .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting NMR data for oxazolidinone derivatives?
- Methodological Answer : Cross-validate assignments using 2D NMR (COSY, HSQC). For example, in 4(S)-iso-Propyl derivatives, coupling patterns in ¹H NMR (δ 3.36 ppm, d, J = 8.9 Hz) confirm stereochemistry . Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) to resolve ambiguities .
Q. What statistical approaches are suitable for optimizing reaction conditions in high-throughput screening?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate solvent, temperature, and catalyst interactions. For example, a Central Composite Design identified optimal ethanol-water ratios (3:1) for oxazolidinone crystallization . Use ANOVA to prioritize significant factors and reduce experimental iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
